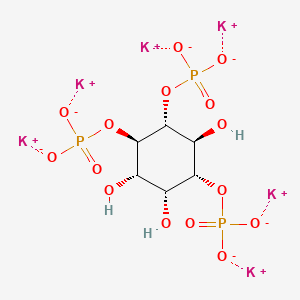

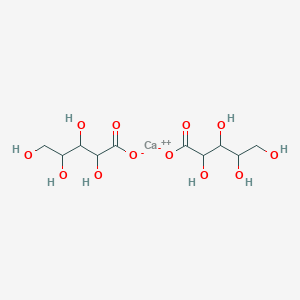

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

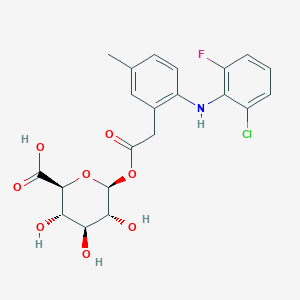

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt): is a biologically significant molecule that acts as a second messenger in various cellular processes. It is produced in cells by the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate by phospholipase C. This compound plays a crucial role in the regulation of intracellular calcium levels by binding to specific receptors and triggering the release of calcium from intracellular stores .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) typically involves the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of D-myo-Inositol 1,4,5-trisphosphate and diacylglycerol .

Industrial Production Methods: Industrial production of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) involves the extraction of inositol from natural sources such as fruits, followed by chemical modification to introduce the phosphate groups. The final product is then converted to its hexapotassium salt form for increased solubility and stability .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: D-myo-Inositol 1,4,5-trisphosphate can undergo oxidation reactions, although these are less common in biological systems.

Reduction: Reduction reactions are also rare for this compound.

Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Phosphorylation reagents such as phosphoric acid and its derivatives are commonly used.

Major Products Formed:

Oxidation: Oxidized derivatives of inositol phosphates.

Reduction: Reduced forms of inositol phosphates.

Substitution: Various phosphorylated inositol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways.

Biology: In biological research, this compound is crucial for studying calcium signaling pathways, as it acts as a second messenger that triggers the release of calcium from intracellular stores .

Medicine: In medical research, D-myo-Inositol 1,4,5-trisphosphate is investigated for its role in various physiological processes, including cell growth, differentiation, and apoptosis. It is also studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation .

Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that rely on calcium signaling .

Wirkmechanismus

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) exerts its effects by binding to specific receptors known as inositol trisphosphate receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum. This binding triggers the opening of calcium channels, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration activates various calcium-dependent signaling pathways that regulate numerous cellular functions .

Vergleich Mit ähnlichen Verbindungen

D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative involved in calcium signaling.

D-myo-Inositol 1,4-bisphosphate: A precursor in the biosynthesis of D-myo-Inositol 1,4,5-trisphosphate.

D-myo-Inositol 1,3,4-trisphosphate: A related compound with similar signaling functions.

Uniqueness: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is unique due to its specific role in calcium signaling and its ability to bind to IP3 receptors, leading to the release of calcium from intracellular stores. This specific interaction and its high solubility in water make it particularly valuable in both research and industrial applications .

Eigenschaften

Molekularformel |

C6H9K6O15P3 |

|---|---|

Molekulargewicht |

648.64 g/mol |

IUPAC-Name |

hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |

InChI-Schlüssel |

DVOPWCOAGWTTEN-PPKFVSOLSA-H |

Isomerische SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Kanonische SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)

![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)

![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)

![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)

![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)

![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)